1-(2,4-dimethoxyphenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea
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Description
Molecular Structure Analysis
The molecular structure of “1-(2,4-dimethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea” can be analyzed using techniques like 1H-NMR and 13C-NMR . For instance, broad singlets at 7.92 and 8.18 relate to the triazole-ring protons, three signals of double doublet correspond to diastereotopic protons α to the carbonyl (3.61 and 4.33 ppm), and proton β to carbonyl (6.14 ppm) .Scientific Research Applications
Corrosion Inhibition
1-(2,4-Dimethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea has applications in corrosion inhibition. Research indicates that similar derivatives, such as 1,3,5-triazinyl urea derivatives, have been effective as corrosion inhibitors for mild steel in acidic solutions. These compounds exhibit a mixed mode of inhibition and form a protective layer on metal surfaces, suggesting their potential in corrosion prevention applications (Mistry et al., 2011).
Synthesis of Heterocyclic Compounds
This compound is relevant in the synthesis of various heterocyclic compounds. For example, derivatives involving the phthalazinone unit have been synthesized and studied for their properties. Such research advances our understanding of the synthesis mechanisms and potential applications of these heterocyclic compounds in various fields (Matsuda et al., 1976).
Agricultural and Herbicidal Applications
Another area of application is in agriculture, particularly as herbicides. Compounds with phthalazin-1(2H)-one derivatives have shown to inhibit acetohydroxyacid synthase, an enzyme critical in plant growth. Such compounds could be used as herbicides, providing a new approach to weed control in agriculture (Li et al., 2006).
Polymer Chemistry
In polymer chemistry, derivatives of phthalazinone have been used in synthesizing aromatic polyamides. These polymers exhibit high thermal stability and solubility in various solvents, indicating their potential in advanced material applications (Cheng et al., 2002).
Medicinal Chemistry
In medicinal chemistry, phthalazine urea and thiourea derivatives have been explored for their inhibitory effects on human carbonic anhydrases, enzymes involved in various physiological processes. This research suggests potential therapeutic applications of these compounds (Berber et al., 2013).
Environmental Chemistry
In environmental chemistry, derivatives of this compound, such as diuron (a type of urea derivative), have been studied for their presence and impact in marine environments. Understanding the behavior of such compounds in seawater is crucial for assessing environmental risks and implementing safety measures (Gatidou et al., 2005).
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-25-11-7-8-14(16(9-11)26-2)20-18(24)19-10-15-12-5-3-4-6-13(12)17(23)22-21-15/h3-9H,10H2,1-2H3,(H,22,23)(H2,19,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGHKENGLISCIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCC2=NNC(=O)C3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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